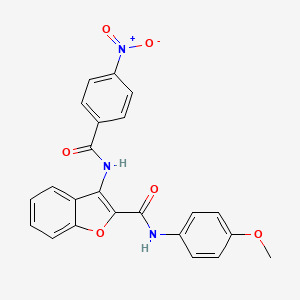

N-(4-methoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O6/c1-31-17-12-8-15(9-13-17)24-23(28)21-20(18-4-2-3-5-19(18)32-21)25-22(27)14-6-10-16(11-7-14)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPDSLUMJBLKBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of Nitrobenzamido Group: The nitrobenzamido group is introduced by reacting the benzofuran derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Attachment of Methoxyphenyl Group: The final step involves the coupling of the intermediate with 4-methoxyaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzofuran core, where electrophilic aromatic substitution can occur.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity through hydrophobic interactions. The benzofuran core can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide (C686-0381)

Structural Differences :

- The 4-nitrobenzamido group in the target compound is replaced with a 2-methylbenzamido group.

- The methyl substituent at the ortho position introduces steric hindrance and reduces electron-withdrawing effects compared to the nitro group.

Key Properties :

- Molecular Weight : Similar to the target compound (~395 g/mol), but reduced polarity due to the lack of a nitro group.

- Solubility: Higher lipophilicity compared to the nitro-substituted analog, as inferred from the methyl group’s non-polar nature .

Research Implications :

3-(3,4-dimethoxybenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (CAS 887897-96-3)

Structural Differences :

- The 4-methoxyphenyl group in the target compound is replaced with a 4-nitrophenyl carboxamide.

- The benzamido substituent features 3,4-dimethoxy groups instead of a single nitro group.

Key Properties :

- Molecular Formula : C24H19N3O7 (vs. C23H17N3O6 for the target compound).

- Electronic Effects : The 3,4-dimethoxybenzamido group provides electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature.

Research Findings :

N-(4-Amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide (CAS 335210-03-2)

Structural Differences :

- Lacks the 4-nitrobenzamido group entirely, retaining only the benzofuran-2-carboxamide scaffold.

- Features an amino group at the para position of the methoxyphenyl ring.

Key Properties :

- Molecular Weight : 282.29 g/mol (significantly lower due to simpler substitution).

Data Tables

Table 1: Structural and Electronic Comparison

Discussion of Research Implications

- Electron-Withdrawing vs. In contrast, methyl or methoxy groups in analogs may prioritize hydrophobic interactions .

- Steric Effects : Ortho-substituted analogs (e.g., C686-0381) face steric challenges that could hinder binding to planar active sites, whereas para-substituted derivatives (e.g., CAS 887897-96-3) optimize spatial compatibility .

- Synthetic Accessibility: The nitro group’s stability under synthetic conditions makes the target compound easier to handle than amino-substituted derivatives, which may require protective strategies .

Biological Activity

N-(4-methoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

- IUPAC Name : this compound

The presence of both methoxy and nitro groups suggests potential interactions with various biological targets, enhancing its therapeutic profile.

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through the activation of caspases.

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest, preventing cancer cells from proliferating.

Table 1 summarizes the cytotoxic effects observed in different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction, caspase activation |

| A549 | 12.8 | Cell cycle arrest (G2/M phase) |

| HeLa | 18.5 | Reactive oxygen species (ROS) generation |

Antimicrobial Activity

In addition to anticancer effects, this compound also displays antimicrobial properties. Research indicates effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial survival.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vivo using xenograft models. The findings demonstrated a significant reduction in tumor volume compared to control groups, with minimal toxicity observed in normal tissues.

Case Study 2: Antimicrobial Testing

Another research effort focused on assessing the antimicrobial activity against clinical isolates of Staphylococcus aureus. The study revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as a therapeutic agent against resistant strains.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-(4-methoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide?

- Methodological Answer : The synthesis typically involves coupling 4-nitrobenzoyl chloride with a benzofuran-2-carboxamide intermediate. Key parameters include:

- Reagent Ratios : Use a 1.2:1 molar excess of 4-nitrobenzoyl chloride to the benzofuran intermediate to minimize side reactions .

- Temperature Control : Maintain the reaction at 0–5°C during acylation to prevent decomposition of reactive intermediates .

- Solvent Selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere improves electrophilic substitution efficiency .

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify via column chromatography using silica gel .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key signals:

- Aromatic protons (δ 7.2–8.3 ppm for nitrobenzamide and benzofuran rings).

- Methoxy group (δ ~3.8 ppm) and carboxamide NH (δ ~10.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~478.1 g/mol) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .

Q. How can solubility challenges be addressed for in vitro biological assays?

- Methodological Answer :

- Solvent Systems : Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media (final DMSO ≤0.1%) .

- Surfactant Additives : Include 0.1% Tween-80 or cyclodextrin derivatives to enhance aqueous dispersion .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Anticancer Activity : MTT assay (IC₅₀ determination) against HeLa or MCF-7 cell lines .

- Antimicrobial Testing : Broth microdilution (MIC values) for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water 1:1). Use SHELXL for refinement, focusing on:

- Torsion Angles : Validate planarity of the benzofuran-nitrobenzamide core (e.g., C3–C2–N–C8 dihedral angle ~170°) .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O between carboxamide and nitro groups) .

- Data Collection : Use synchrotron radiation (λ = 0.710–0.920 Å) for high-resolution (<1.0 Å) datasets .

Q. How should researchers address contradictions between computational modeling and experimental bioactivity data?

- Methodological Answer :

- Molecular Docking Revisions : Re-parameterize force fields (e.g., AMBER or CHARMM) to account for nitro group polarization effects .

- Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding affinity (KD) against proposed targets (e.g., kinase enzymes) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with:

- Electron-withdrawing groups (e.g., Cl, CF₃) at the 4-methoxyphenyl position .

- Modified benzofuran cores (e.g., thiophene or indole replacements) .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond acceptors (nitro and carboxamide groups) .

Q. How can stability under physiological conditions be evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to:

- Acidic (0.1 M HCl, 37°C) and basic (0.1 M NaOH, 37°C) conditions for 24 hours .

- Oxidative stress (3% H₂O₂, 24 hours) .

- Analytical Monitoring : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to quantify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.